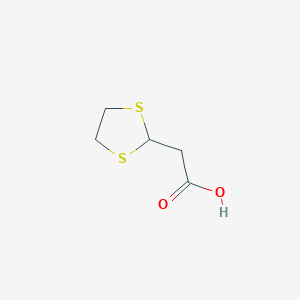

(1,3-Dithiolan-2-yl)acetic acid

Description

BenchChem offers high-quality (1,3-Dithiolan-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dithiolan-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2S2 |

|---|---|

Molecular Weight |

164.3 g/mol |

IUPAC Name |

2-(1,3-dithiolan-2-yl)acetic acid |

InChI |

InChI=1S/C5H8O2S2/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7) |

InChI Key |

SOJVTZZXYYBNKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Guide to the Synthesis of (1,3-Dithiolan-2-yl)acetic Acid

This is an in-depth technical guide on the synthesis of (1,3-Dithiolan-2-yl)acetic acid , a protected form of 3-oxopropanoic acid (formylacetic acid). This guide is designed for research scientists and process chemists, focusing on mechanistic causality, scalable protocols, and critical safety considerations.

Executive Summary & Strategic Analysis

(1,3-Dithiolan-2-yl)acetic acid (CAS: 36305-11-0) serves as a robust, masked equivalent of the unstable 3-oxopropanoic acid (formylacetic acid). While the free aldehyde-acid is prone to rapid decarboxylation, the 1,3-dithiolane moiety locks the aldehyde in a chemically inert thioacetal state, allowing the carboxylic acid terminus to be manipulated (e.g., coupled to amines) without degradation.

Core Synthetic Challenge: Direct thioacetalization of 3-oxopropanoic acid is not feasible due to its instability. The synthesis must proceed via a "Transprotection-Hydrolysis" strategy , utilizing the commercially available and stable ethyl 3,3-diethoxypropionate as the starting material.

Synthetic Route Overview:

-

Transacetalization: Conversion of ethyl 3,3-diethoxypropionate to ethyl (1,3-dithiolan-2-yl)acetate using 1,2-ethanedithiol and a Lewis acid catalyst.

-

Saponification: Controlled hydrolysis of the ester to yield the free acid without disrupting the dithiolane ring.

Retrosynthetic Analysis & Mechanism

The retrosynthetic disconnection reveals the necessity of the acetal precursor. The dithiolane ring is installed via nucleophilic substitution on the activated acetal carbon.

Mechanistic Pathway: Acid-Catalyzed Thioacetalization

The transformation of the diethyl acetal to the dithiolane is an equilibrium-driven process, favored by the chelate effect of the bidentate thiol and the volatility of the ethanol byproduct.

Key Mechanistic Steps:

-

Activation: The Lewis acid (BF₃·OEt₂) coordinates to an ethoxy oxygen, making it a better leaving group.

-

Oxocarbenium Formation: Loss of ethanol generates a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: The sulfur atom of 1,2-ethanedithiol attacks the electrophilic carbon.

-

Ring Closure: A second activation/elimination event leads to intramolecular attack by the second sulfur, closing the stable 5-membered ring.

Visualization: Reaction Mechanism

Caption: Stepwise mechanism of Lewis acid-catalyzed trans-thioacetalization involving oxocarbenium and thionium ion intermediates.

Experimental Protocol

This protocol is optimized for a 10 mmol scale. It uses BF₃·OEt₂ as the catalyst, which provides cleaner conversion than protic acids like p-TsOH for this specific substrate.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Ethyl 3,3-diethoxypropionate | 190.24 | 1.0 | 1.90 g (1.95 mL) | Starting Material |

| 1,2-Ethanedithiol | 94.20 | 1.1 | 1.04 g (0.93 mL) | Reagent (Stench!) |

| BF₃·OEt₂ | 141.93 | 0.1 | 0.14 g (0.12 mL) | Catalyst |

| Dichloromethane (DCM) | - | - | 20 mL | Solvent |

| LiOH·H₂O | 41.96 | 2.0 | 0.84 g | Hydrolysis Base |

Step 1: Synthesis of Ethyl (1,3-dithiolan-2-yl)acetate

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Purge with Nitrogen (N₂).

-

Dissolution: Add Ethyl 3,3-diethoxypropionate (1.90 g, 10 mmol) and anhydrous DCM (20 mL).

-

Addition: Add 1,2-Ethanedithiol (1.04 g, 11 mmol) via syringe.

-

Critical Safety Note: 1,2-Ethanedithiol has an extremely potent, repulsive odor. All transfers must occur in a high-efficiency fume hood. Quench all glassware with bleach immediately after use.

-

-

Catalysis: Cool the mixture to 0°C (ice bath). Dropwise add BF₃·OEt₂ (0.12 mL, 1 mmol).

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (10% EtOAc/Hexane). The starting acetal (Rf ~0.5) should disappear, and the dithiolane (Rf ~0.6) should appear.

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (20 mL).

-

Extract with DCM (2 x 20 mL).

-

Wash combined organics with 10% NaOH (to remove unreacted thiol) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Purification: The crude oil is usually pure enough (>95%) for hydrolysis. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Hydrolysis to (1,3-Dithiolan-2-yl)acetic Acid

-

Dissolution: Dissolve the ester from Step 1 in THF:Water (3:1, 20 mL) .

-

Saponification: Add LiOH·H₂O (0.84 g, 20 mmol). Stir vigorously at RT for 3 hours.

-

Workup:

-

Concentrate the THF under reduced pressure.

-

Dilute the aqueous residue with water (10 mL) and wash with Et₂O (1 x 10 mL) to remove non-acidic impurities.

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~2 with 1M HCl.

-

Extraction: Extract the cloudy mixture immediately with EtOAc (3 x 20 mL).

-

-

Isolation: Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate to yield (1,3-Dithiolan-2-yl)acetic acid as a white to off-white solid.

Workflow Visualization

Caption: Operational workflow for the two-step synthesis of (1,3-Dithiolan-2-yl)acetic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Reaction (Step 1) | Water in solvent deactivating BF₃. | Use anhydrous DCM; increase catalyst load to 0.2 equiv. |

| Low Yield (Step 2) | Product lost in aqueous layer. | The acid is water-soluble. Saturate the aqueous layer with NaCl before EtOAc extraction. |

| Foul Odor Persistence | Residual 1,2-ethanedithiol.[1] | Wash organic layer with 10% NaOH or bleach solution (oxidizes thiol to disulfide). |

| Decarboxylation | Acidification too strong/warm. | Keep acidification at 0°C; do not heat the free acid above 40°C during drying. |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. (Chapter on Protection of Carbonyl Groups).[4]

-

PubChem Compound Summary. "Ethyl 3,3-diethoxypropionate" (CID 61138). National Center for Biotechnology Information.

-

Sigma-Aldrich. "1,2-Ethanedithiol Product Information & Safety Data Sheet".

-

BenchChem. "Application Notes and Protocols for the Formation of 1,3-Dithiolanes with 1,2-Ethanedithiol".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (1,3-Dithiolan-2-yl)acetic acid

[1]

Executive Summary

(1,3-Dithiolan-2-yl)acetic acid (and its corresponding ethyl ester) represents a strategic "masked" synthon in organic synthesis, chemically functioning as the ethylene dithioacetal of 3-oxopropanoic acid (formylacetic acid). While the parent 3-oxopropanoic acid is inherently unstable and prone to decarboxylation, the 1,3-dithiolane protection stabilizes the formyl group, allowing the molecule to be manipulated as a carboxylic acid or ester functionalized building block.

This guide details the physicochemical profile, synthetic pathways, and critical reactivity patterns of this scaffold, distinguishing it from its structural isomer, the lipoic acid derivative (1,2-dithiolan-3-yl)acetic acid.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound consists of a five-membered 1,3-dithiolane ring substituted at the 2-position with an acetic acid moiety. This structure effectively "locks" the aldehyde functionality of the beta-aldo acid.

| Attribute | Detail |

| Systematic Name | 2-(1,3-Dithiolan-2-yl)acetic acid |

| Common Synonyms | 3,3-(Ethylenedithio)propionic acid; Formylacetic acid ethylene dithioacetal |

| Molecular Formula | C₅H₈O₂S₂ |

| Molecular Weight | 164.25 g/mol |

| CAS Number (Acid) | Not widely listed commercially; often generated in situ.[1] |

| CAS Number (Ethyl Ester) | 20461-99-8 (Primary commercial form) |

| SMILES | OC(=O)CC1SCCS1 |

Structural Distinction

It is critical to distinguish this compound from 2-(1,2-dithiolan-3-yl)acetic acid (CAS 36305-11-0), a cyclic disulfide related to lipoic acid. The 1,3-dithiolane structure contains two sulfur atoms separated by a methylene bridge (thioacetal), whereas the 1,2-dithiolane contains a disulfide bond (S-S).

Physical Properties Profile

Due to the tendency of the free acid to decarboxylate or degrade upon isolation, the Ethyl Ester (Ethyl (1,3-dithiolan-2-yl)acetate) is the standard manipulatable form. Data for both species is synthesized below.

Table 1: Physicochemical Constants

| Property | Ethyl (1,3-Dithiolan-2-yl)acetate (Ester) | (1,3-Dithiolan-2-yl)acetic Acid (Free Acid) |

| Physical State | Colorless to pale yellow liquid | White to off-white solid (low melting) |

| Boiling Point | 116–118 °C (at 13 mmHg) | Decomposes >150 °C (Decarboxylation) |

| Melting Point | < 0 °C | Predicted: 50–70 °C (based on analogs) |

| Density | 1.18 g/cm³ | ~1.35 g/cm³ (Predicted) |

| pKa | N/A | 3.8 – 4.2 (Carboxylic acid) |

| Solubility | Soluble in DCM, EtOAc, THF, Ethanol | Soluble in polar organics; sparingly soluble in water |

| Stability | Stable at RT; store under inert gas | Hygroscopic; acid-sensitive (hydrolysis risk) |

Expert Insight: In drug development workflows, avoid isolating the free acid unless necessary for a coupling step. Generate it in situ via saponification of the ethyl ester to minimize thermal degradation risks.

Synthesis & Production Protocols

The synthesis relies on the thioacetalization of a 3,3-diethoxypropionate precursor. Direct reaction of 3-oxopropanoic acid is not feasible due to its instability.

Protocol A: Synthesis of Ethyl (1,3-Dithiolan-2-yl)acetate

Reaction Type: Lewis Acid-Catalyzed Thioacetalization

-

Reagents: Ethyl 3,3-diethoxypropionate (1.0 eq), 1,2-Ethanedithiol (1.1 eq), Boron Trifluoride Etherate (BF₃·OEt₂, 0.1 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve Ethyl 3,3-diethoxypropionate in dry DCM under Nitrogen atmosphere.

-

Add 1,2-Ethanedithiol. Cool the mixture to 0 °C.

-

Dropwise add BF₃·OEt₂ (exothermic reaction).

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Pour into 10% NaOH solution (to remove excess dithiol and neutralize acid).

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

-

Purification: Vacuum distillation (bp 116–118 °C @ 13 mmHg).

-

Protocol B: Saponification to Free Acid

Reaction Type: Mild Hydrolysis

-

Reagents: Ethyl ester (Protocol A), Lithium Hydroxide (LiOH, 1.5 eq).

-

Solvent: THF:Water (3:1).

-

Procedure:

-

Dissolve ester in THF/Water at 0 °C.

-

Add LiOH and stir at 0 °C to RT for 2 hours.

-

Critical Step: Carefully acidify to pH 4 with 1M HCl at 0 °C. Do not overheat.

-

Extract immediately with EtOAc. Evaporate solvent at <30 °C to obtain the crude acid. Use immediately.

-

Chemical Reactivity & Applications[8][9]

The utility of (1,3-Dithiolan-2-yl)acetic acid lies in its dual nature: it is a protected aldehyde and a carboxylic acid.

Reactivity Profile

-

Enolate Chemistry (C-Alkylation): The alpha-protons (adjacent to the carboxyl group) are acidic. Treatment with LDA (2.0 eq) generates the dianion (or monoanion of the ester), allowing alkylation at the alpha-position.

-

Dithiolane Stability (No Umpolung): Unlike 1,3-dithianes, 1,3-dithiolanes are generally unsuitable for Corey-Seebach Umpolung (lithiation at the C2 position). The 5-membered ring suffers from ring fragmentation (elimination of ethylene) upon treatment with strong bases like n-BuLi.

-

Constraint: Do not attempt to lithiate the C2 position directly.

-

-

Desulfurization: The dithiolane ring can be removed via Raney Nickel reduction to yield the ethyl group (converting the formyl equivalent to a methyl group) or hydrolyzed using Hg(II) or oxidative methods (NBS, I₂) to release the aldehyde.

Visualization: Reactivity Pathways

Caption: Reactivity map highlighting safe synthetic transformations (solid lines) and instability risks (dotted line).

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Odor: Characteristic sulfur "stench." All manipulations involving 1,2-ethanedithiol or the product must be performed in a well-ventilated fume hood.

-

Waste Disposal: Treat all aqueous waste with bleach (sodium hypochlorite) to oxidize residual thiols before disposal.

-

Storage: Refrigerate (2–8 °C) under Nitrogen.

References

-

Tietze, L. F., Voss, E. (1990). Synthesis of Ethyl 3,3-Diethoxypropionate. Organic Syntheses, 70, 154.

- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239–258. (Mechanistic distinction between dithiane and dithiolane stability).

-

PubChem Database. (2025).[2] Ethyl (2-methyl-1,3-dithiolan-2-yl)acetate (Compound Summary). National Center for Biotechnology Information.

- Greene, T. W., Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience.

literature review on (1,3-Dithiolan-2-yl)acetic acid

An In-Depth Technical Guide to (1,3-Dithiolan-2-yl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-Dithiolan-2-yl)acetic acid is a versatile heterocyclic compound that holds significant potential in organic synthesis and medicinal chemistry. The 1,3-dithiolane moiety serves as a stable protecting group for carbonyl functionalities and as a platform for umpolung (reverse polarity) chemistry, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of (1,3-dithiolan-2-yl)acetic acid, offering field-proven insights for its effective utilization in research and drug development.

Introduction: The Significance of the 1,3-Dithiolane Scaffold

The 1,3-dithiolane functional group has emerged as a privileged scaffold in the design and synthesis of biologically active molecules. Its incorporation into various therapeutic agents has led to the development of promising drug candidates for a range of diseases, including neoplastic, infectious, inflammatory, and neurodegenerative disorders[1]. The stability of the dithiolane ring under both acidic and basic conditions makes it an ideal protecting group for aldehydes and ketones during multi-step syntheses[2][3].

Furthermore, the ability to deprotonate the C2 position of 1,3-dithianes and dithiolanes to form a nucleophilic acyl anion equivalent is a cornerstone of modern organic synthesis, a concept known as umpolung[4]. This reversal of the typical electrophilic nature of the carbonyl carbon allows for the formation of carbon-carbon bonds that would otherwise be challenging to construct. (1,3-Dithiolan-2-yl)acetic acid combines this versatile dithiolane core with a carboxylic acid moiety, opening avenues for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of (1,3-Dithiolan-2-yl)acetic acid

Two primary retrosynthetic approaches can be envisioned for the synthesis of (1,3-Dithiolan-2-yl)acetic acid. The first involves the formation of the dithiolane ring from a suitable keto-acid precursor, while the second relies on the functionalization of a pre-formed dithiolane ring.

Method 1: Thioacetalization of a Glyoxylic Acid Derivative

This approach is based on the well-established reaction of a carbonyl compound with 1,2-ethanedithiol. A plausible precursor for (1,3-Dithiolan-2-yl)acetic acid is a protected form of glyoxylic acid.

Reaction Scheme:

Figure 1: General scheme for the synthesis of (1,3-Dithiolan-2-yl)acetic acid via thioacetalization.

Experimental Protocol:

-

Reaction Setup: To a solution of glyoxylic acid (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added 1,2-ethanedithiol (1.1 eq).

-

Catalyst Addition: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture[5].

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, with continuous removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

The use of an excess of 1,2-ethanedithiol helps to drive the equilibrium towards the product.

-

The choice of acid catalyst can influence the reaction rate and selectivity. Lewis acids are often effective for less reactive carbonyls.

-

Removal of water is crucial to shift the equilibrium towards the formation of the thioacetal.

Method 2: Umpolung Approach - Alkylation of 2-Lithio-1,3-dithiolane

This method utilizes the umpolung reactivity of the 1,3-dithiolane ring. The C2 proton is abstracted by a strong base to generate a nucleophilic carbanion, which is then alkylated with a haloacetic acid ester.

Workflow Diagram:

Sources

(1,3-Dithiolan-2-yl)acetic Acid: A Specialized Acyl Anion Equivalent for Advanced Synthetic Architectures

An In-depth Technical Guide:

Executive Summary

In the landscape of modern organic synthesis, the strategic reversal of innate chemical reactivity, a concept known as "umpolung," provides a powerful platform for constructing complex molecular frameworks. This guide delves into the chemistry and application of (1,3-Dithiolan-2-yl)acetic acid and its derivatives, specialized reagents that function as sophisticated acyl anion equivalents. While classical umpolung strategies, such as the Corey-Seebach reaction, rely on the direct deprotonation of a dithiane C-2 proton, (1,3-Dithiolan-2-yl)acetic acid utilizes the formation of a nucleophilic enolate from its acetic acid side chain. This nuanced approach enables the strategic installation of a masked β-keto acid or ester functionality. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive exploration of the underlying principles, reactivity patterns, detailed experimental protocols, and synthetic applications of this versatile building block, bridging foundational theory with practical, field-proven insights.

The Foundational Principle: Umpolung and the Acyl Anion Synthon

The carbonyl carbon is inherently electrophilic, a cornerstone of its reactivity profile. The concept of umpolung , or polarity inversion, seeks to temporarily reverse this intrinsic nature, transforming the electrophilic acyl carbon into a nucleophilic acyl anion equivalent.[1][2] This inversion of reactivity is a paradigm-shifting strategy that unlocks synthetic pathways to structures, such as α-hydroxy ketones and 1,2-diketones, which are not accessible through conventional carbonyl chemistry.[1][3]

The most canonical illustration of umpolung is the Corey-Seebach reaction.[4][5][6] In this process, an aldehyde is converted into a 1,3-dithiane. The protons on the carbon atom situated between the two sulfur atoms (C-2) exhibit enhanced acidity (pKa ≈ 31) compared to a standard methylene group.[7] This acidity allows for deprotonation by a strong base, like n-butyllithium, to generate a stabilized carbanion that serves as a potent nucleophilic acyl anion equivalent.[6][7][8]

Caption: The core principle of umpolung, inverting the electrophilic nature of a carbonyl carbon into a nucleophilic one via a dithiane intermediate.

(1,3-Dithiolan-2-yl)acetic Acid: A Distinctive Reagent Class

(1,3-Dithiolan-2-yl)acetic acid and its corresponding esters represent a departure from the direct C-2 deprotonation model. In this scaffold, the C-2 carbon of the dithiolane ring is already substituted with an acetic acid moiety. The synthetic utility arises not from the C-2 proton (which is absent) but from the protons on the α-carbon of the side chain.

Deprotonation with a suitable non-nucleophilic strong base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized enolate.[9][10] This enolate is the key nucleophilic species, which can then engage with a wide array of electrophiles. The dithiolane ring serves two critical functions: it acts as a stable protecting group for a latent carbonyl and its electron-withdrawing nature contributes to the stabilization of the adjacent enolate.

Caption: Generation of the key nucleophilic lithium enolate from ethyl (1,3-dithiolan-2-yl)acetate using LDA as a strong base.

Synthetic Workflow: From Enolate Alkylation to Ketone Formation

The synthetic power of the (1,3-dithiolan-2-yl)acetate enolate lies in its predictable reactivity and the subsequent transformations that unmask new functionality. The overall workflow is a robust, multi-step sequence that effectively installs an alkylated keto-ester moiety.

-

Enolate Alkylation : The generated enolate readily participates in SN2 reactions with primary and some secondary electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position.[9]

-

Dithiolane Hydrolysis : Following alkylation, the dithiolane group is cleaved to reveal the parent carbonyl. This crucial deprotection step is often the most challenging aspect of dithioacetal chemistry due to their high stability.[1][11] A variety of methods have been developed, ranging from classic mercury(II)-based protocols to milder oxidative systems.[12][13][14]

-

Formation of β-Keto Ester : The hydrolysis product is a β-keto ester, a highly valuable synthetic intermediate in its own right.

-

Decarboxylation (Optional) : If the corresponding ketone is the ultimate target, the β-keto acid (obtained after ester hydrolysis) can be readily decarboxylated upon heating to yield the final ketone product.

Caption: A typical synthetic sequence demonstrating the utility of (1,3-dithiolan-2-yl)acetate as a masked β-keto ester synthon.

This reagent has found application in the synthesis of complex natural products and is a valuable tool for medicinal chemists.[6][15] The ability to construct elaborate ketones and 1,4-dicarbonyl systems makes it particularly relevant in drug development programs where such motifs are prevalent.[16][17]

Field-Proven Experimental Protocols

The successful application of this methodology hinges on careful execution of each step. The following protocols are provided as validated starting points for researchers.

Protocol 1: Synthesis of Ethyl (1,3-dithiolan-2-yl)acetate

Causality: This procedure forms the dithioacetal from an appropriate glyoxylate equivalent and 1,2-ethanedithiol. A Lewis acid catalyst is essential to activate the carbonyl group for nucleophilic attack by the thiol.[14][18]

-

Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C in an ice bath.

-

Addition of Reagents : Add ethyl glyoxylate (1.0 equiv., typically as a 50% solution in toluene) and 1,2-ethanedithiol (1.1 equiv.).

-

Catalysis : Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv.), dropwise to the stirred solution.

-

Reaction : Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Enolate Generation and Alkylation

Causality: The use of a strong, non-nucleophilic base like LDA is critical to ensure rapid and complete deprotonation of the α-carbon, forming the kinetic enolate without competing nucleophilic attack at the ester carbonyl.[9][10] The reaction must be maintained at low temperature (-78 °C) to prevent enolate decomposition and side reactions.

-

Setup : To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.1 equiv.). Cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Formation : Slowly add n-butyllithium (1.05 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.

-

Enolate Generation : In a separate flask, dissolve ethyl (1,3-dithiolan-2-yl)acetate (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation : Add the electrophile (e.g., benzyl bromide, 1.1 equiv.), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

-

Reaction : Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Workup : Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Purification : Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Dithiolane Deprotection

Causality: Dithiolane cleavage requires reagents with a high affinity for sulfur to facilitate hydrolysis.[1] Mercury(II) salts are highly effective but toxic.[6][13] Oxidative methods provide a valuable, often milder, alternative.

Method A: Mercury(II) Chloride

-

Setup : Dissolve the alkylated dithiolane (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Addition of Reagents : Add calcium carbonate (CaCO₃, 2.5 equiv.) followed by mercury(II) chloride (HgCl₂, 2.5 equiv.).

-

Reaction : Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

Workup : Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the mercury salts. Wash the pad thoroughly with ethyl acetate.

-

Purification : Concentrate the filtrate and purify by flash chromatography to isolate the β-keto ester.

Method B: Iodine/Hydrogen Peroxide (Milder Conditions)

-

Setup : Dissolve the dithiolane (1.0 equiv.) in a suitable solvent like aqueous acetone or in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (SDS).[12][19]

-

Addition of Reagents : Add a catalytic amount of iodine (I₂, 5-10 mol%) followed by an excess of 30% aqueous hydrogen peroxide (H₂O₂).[12][19]

-

Reaction : Stir the mixture at room temperature. The reaction is often complete within 1-2 hours.

-

Workup : Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Purification : Extract the product with an organic solvent, dry, concentrate, and purify as described above.

Comparative Data on Deprotection Methods

The choice of deprotection method is critical and depends on the substrate's functional group tolerance.

| Reagent System | Conditions | Advantages | Disadvantages | Citation(s) |

| HgCl₂, CaCO₃ | Acetonitrile/H₂O, Reflux | Highly reliable, fast, and effective for most substrates. | Highly toxic mercury waste, harsh conditions. | [6][13] |

| N-Bromosuccinimide (NBS) | Acetone/H₂O, 0 °C to RT | Metal-free, relatively mild. | Can be substrate-dependent, potential for side reactions. | [7] |

| I₂ / H₂O₂ | Aqueous micellar system, RT | Mild, neutral conditions, environmentally benign. | May be slower for sterically hindered substrates. | [12][14][19] |

| o-Iodoxybenzoic acid (IBX) | DMSO or water with β-CD, RT | Metal-free, efficient, and chemoselective. | IBX can be explosive under certain conditions. | [14] |

| Selectfluor™ | Acetonitrile/H₂O | Efficient for acid-sensitive substrates. | Reagent cost can be a factor. | [14] |

Conclusion

(1,3-Dithiolan-2-yl)acetic acid and its ester derivatives are powerful and nuanced synthetic tools that expand the repertoire of acyl anion chemistry. By leveraging the formation of an α-enolate, these reagents provide a reliable pathway for the synthesis of complex β-keto esters and their ketone derivatives. The strategic advantage lies in the ability to mask a reactive β-dicarbonyl functionality within a stable dithioacetal protecting group, which can be unmasked late in a synthetic sequence. For professionals in drug discovery and complex molecule synthesis, mastering the application of this reagent offers a distinct advantage in the efficient construction of sophisticated molecular architectures.

References

-

Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones. Angewandte Chemie International Edition in English, 4(12), 1075–1077. [Link]

-

SynArchive. (n.d.). Corey-Seebach Reaction. SynArchive. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Heravi, M. M., et al. (2010). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecular Diversity, 14(2), 345-347. [Link]

-

Sharma, G., & Kumar, R. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 26(16), 4935. [Link]

-

J&K Scientific LLC. (n.d.). Corey-Seebach Reaction. J&K Scientific. Retrieved from [Link]

-

Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(5), 3465-3470. [Link]

-

Organic Chemistry Portal. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes... Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Umpolung. Wikipedia. Retrieved from [Link]

-

Molview. (n.d.). Synthesis of 1,3-dithianes. UMPOLUNG reactions. Molview. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Retrieved from [Link]

-

Smith, A. B., III, & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377. [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Umpolung Chemistry Explained | Reversing Carbonyl Reactivity with Dithianes [Video]. YouTube. [Link]

-

Rovis, T. (2008). Asymmetric N-Heterocyclic Carbene (NHC) Catalyzed Acyl Anion Reactivity. Accounts of Chemical Research, 41(2), 184-195. [Link]

-

Smith, A. B., III, et al. (2011). Understanding the reactivity of acyl anion equivalents: The epoxide ring opening case. Journal of Organic Chemistry, 76(12), 4857-4871. [Link]

-

R Discovery. (n.d.). Acyl Anion Equivalents Research Articles - Page 2. R Discovery. Retrieved from [Link]

-

Warren, S., et al. (1980). Acyl anion equivalents: synthesis of ketones and enones from α-phenylthioalkylphosphine oxides. Journal of the Chemical Society, Perkin Transactions 1, 677-683. [Link]

-

Princeton University. (2004). Umpolung: Carbonyl Synthons. Princeton University. Retrieved from [Link]

-

Lipton, M. A., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), 58129. [Link]

-

S-I. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. MDPI. Retrieved from [Link]

-

Amabilino, D. B., et al. (2016). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Organic & Biomolecular Chemistry, 14(4), 1335-1343. [Link]

-

Neuman, R. C., Jr. (2009). Reactions of Enolate Ions and Enols. University of California, Riverside. Retrieved from [Link]

-

Kumar, V., & Singh, B. K. (2017). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 1348–1385. [Link]

-

PubChem. (n.d.). 2-(1,2-Dithiolan-3-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 22.6: Reactivity of Enolate Ions. LibreTexts. Retrieved from [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 242. [Link]

-

ResearchGate. (n.d.). A Rapid and Efficient Method for 1,3-Dithiolane Synthesis. ResearchGate. Retrieved from [Link]

-

Franchini, S., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. International Journal of Molecular Sciences, 25(23), 12880. [Link]

-

PubChem. (n.d.). Ethyl (2-methyl-1,3-dithiolan-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Procter, D. J., et al. (2002). Application of the chiral acyl anion equivalent, trans-1,3-dithiane 1,3-dioxide, to an asymmetric synthesis of (R)-salbutamol. Journal of Organic Chemistry, 67(24), 8618-8621. [Link]

-

University of Bristol. (n.d.). Enolate Chemistry. University of Bristol. Retrieved from [Link]

-

Bruno, A., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 58(11), 4662-4685. [Link]

-

Jamrozik, M., et al. (2021). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 26(16), 4945. [Link]

Sources

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. Umpolung - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. askthenerd.com [askthenerd.com]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. asianpubs.org [asianpubs.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. iris.unimore.it [iris.unimore.it]

- 18. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 19. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

Spectroscopic Characterization of (1,3-Dithiolan-2-yl)acetic acid: A Technical Guide

Introduction

(1,3-Dithiolan-2-yl)acetic acid is a sulfur-containing heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a dithioacetal protecting group and a carboxylic acid moiety, presents a unique combination of functional groups. Accurate structural elucidation and purity assessment are paramount for its application in research and development, particularly in the synthesis of more complex molecules and active pharmaceutical ingredients.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, a clear understanding of the molecular structure is essential. The key to this analysis is recognizing the distinct chemical environments of each proton and carbon atom, which will give rise to unique signals in the NMR spectra.

Figure 1: Structure of (1,3-Dithiolan-2-yl)acetic acid with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Principle & Experimental Rationale: ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a carboxylic acid, the choice of solvent is critical. While CDCl₃ is common, the acidic proton signal can be very broad or exchange away.[3] Using a solvent like DMSO-d₆ is often advantageous as it forms hydrogen bonds with the carboxylic acid proton, resulting in a more distinct, observable signal.[4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~12.5 | Broad Singlet | 1H | H -OOC- |

| B | ~4.8 - 4.9 | Triplet | 1H | -S-CH (α)-S- |

| C | ~3.2 - 3.4 | Multiplet | 4H | -S-CH₂ (4'/5')-CH₂ (4'/5')-S- |

| D | ~2.7 - 2.8 | Doublet | 2H | -CH₂ (β)-COOH |

In-depth Interpretation:

-

Signal A (δ ~12.5): This highly deshielded, broad signal is characteristic of a carboxylic acid proton.[5][6] Its significant downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group and extensive hydrogen bonding.[3] Its broadness is a result of chemical exchange.

-

Signal B (δ ~4.8-4.9): This triplet corresponds to the single proton on the Cα carbon, which is flanked by two sulfur atoms and adjacent to the methylene group of the acid side chain. The two electronegative sulfur atoms strongly deshield this proton, shifting it significantly downfield. It appears as a triplet due to coupling with the two equivalent Hβ protons.

-

Signal C (δ ~3.2-3.4): This signal represents the four protons on the C4' and C5' carbons of the dithiolane ring.[7] These protons are in a similar chemical environment, leading to overlapping signals that present as a multiplet.

-

Signal D (δ ~2.7-2.8): This doublet is assigned to the two Hβ protons of the acetic acid side chain. These protons are adjacent to the Cα methine, and therefore split into a doublet. Their position is downfield of a typical alkane due to the influence of the adjacent dithiolane ring and the carboxylic acid group.[5]

¹³C NMR Spectroscopy

Principle & Experimental Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[8] Since the natural abundance of ¹³C is low (~1.1%), C-C coupling is not observed, leading to simpler spectra where each unique carbon typically gives a single peak.[8]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | Typical range for a carboxylic acid carbonyl carbon.[6][8] |

| ~50 | C α | The methine carbon is significantly deshielded by two attached sulfur atoms. |

| ~40 | C β | The methylene carbon of the acid side chain. |

| ~38 | C 4'/ C 5' | The two equivalent methylene carbons of the dithiolane ring. |

In-depth Interpretation:

-

δ ~172 ppm: This downfield signal is unambiguously assigned to the carbonyl carbon of the carboxylic acid functional group.[4]

-

δ ~50 ppm: The Cα carbon, bonded to two sulfur atoms, experiences a strong deshielding effect, placing its signal in this region.

-

δ ~40 ppm: The Cβ carbon signal appears in the typical aliphatic region, slightly deshielded by the proximity of the electron-withdrawing dithiolane and carboxyl groups.

-

δ ~38 ppm: The two methylene carbons in the dithiolane ring are chemically equivalent due to symmetry, and thus give rise to a single signal in the aliphatic region.

Infrared (IR) Spectroscopy

Principle & Experimental Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.[9] Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid or viscous liquid samples as it requires minimal to no sample preparation, providing a rapid and reproducible measurement.[10][11] The core principle of ATR involves an IR beam being internally reflected within a high-refractive-index crystal (like diamond or zinc selenide); an evanescent wave penetrates a short distance into the sample placed on the crystal, where absorption occurs.[11][12]

Expected IR Absorption Data:

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic CH & CH₂ |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~700 - 600 | Weak-Medium | C-S stretch | Dithiolane |

In-depth Interpretation:

-

3300 - 2500 cm⁻¹: The most prominent feature for a carboxylic acid is the extremely broad O-H stretching vibration that spans a large portion of the spectrum.[3][13] This broadening is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

-

~1710 cm⁻¹: A strong, sharp absorption band in this region is definitive for the C=O (carbonyl) stretch of a saturated aliphatic carboxylic acid.[3][9] Its intensity is due to the large change in dipole moment during the vibration.

-

2950 - 2850 cm⁻¹: These medium-intensity peaks correspond to the symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the dithiolane ring and the acetic acid side chain.[9]

-

~1300 cm⁻¹ and ~700-600 cm⁻¹: While often less distinct, bands corresponding to C-O stretching and C-S stretching are expected in these regions, further confirming the presence of the respective functional groups.

Mass Spectrometry (MS)

Principle & Experimental Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this analysis, a soft ionization technique like Electrospray Ionization (ESI) is suitable, as it typically keeps the molecule intact, allowing for the clear determination of the molecular ion.[14] The experiment provides the exact molecular weight and, through fragmentation analysis (MS/MS), valuable information about the molecule's structure.[15] The molecular weight of (1,3-Dithiolan-2-yl)acetic acid (C₅H₈O₂S₂) is 164.23 g/mol .

Predicted Mass Spectrometry Data (ESI, Positive Mode):

| m/z | Ion | Interpretation |

| 165.00 | [M+H]⁺ | Protonated molecular ion. |

| 147.00 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |

| 119.02 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 105.04 | [C₃H₅S₂]⁺ | Fragment corresponding to the protonated dithiolane methine moiety. |

Interpretation of Fragmentation: The fragmentation pattern provides a structural fingerprint. In positive-ion ESI-MS, the molecule is first protonated to form the [M+H]⁺ ion at m/z 165. A common fragmentation pathway for carboxylic acids involves the loss of water (18 Da).[5] A subsequent loss of carbon monoxide (28 Da) is also plausible. A key fragmentation would be the cleavage of the bond between the Cα and Cβ carbons, leading to a resonance-stabilized dithiolanyl cation at m/z 105, which is a strong indicator of the core heterocyclic structure.

Figure 2: Plausible ESI-MS fragmentation pathway for (1,3-Dithiolan-2-yl)acetic acid.

Experimental Protocols

The trustworthiness of any spectroscopic data is underpinned by rigorous and standardized experimental protocols.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (1,3-Dithiolan-2-yl)acetic acid.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Vortex the tube for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters. A sufficient number of scans should be averaged for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).[16]

ATR-FTIR Spectroscopy Protocol

Figure 3: Workflow for data acquisition using ATR-FTIR spectroscopy.

-

Instrument Preparation: Ensure the ATR accessory is clean and properly installed in the FTIR spectrometer.[17]

-

Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum. This is a critical self-validating step to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.[17][18]

-

Sample Application: Place a small amount (a few milligrams) of the solid (1,3-Dithiolan-2-yl)acetic acid directly onto the center of the ATR crystal.[12]

-

Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial as the evanescent wave only penetrates a few microns into the sample.[10]

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleanup: After analysis, retract the press arm, remove the sample, and thoroughly clean the crystal surface and press tip with an appropriate solvent (e.g., isopropanol) and a soft tissue.[17]

ESI-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a trace amount of formic acid to promote protonation for positive-ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the ion of interest.

-

MS Scan: Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to observe the protonated molecular ion [M+H]⁺.

-

MS/MS Fragmentation (Optional): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 165) as the precursor and applying collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous characterization of (1,3-Dithiolan-2-yl)acetic acid. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, IR spectroscopy verifies the presence of the key carboxylic acid and dithiolane functional groups, and mass spectrometry confirms the molecular weight and provides structural details through fragmentation. This multi-technique approach represents a robust and reliable methodology for the structural elucidation and quality assessment of chemical compounds in a modern research and development setting.

References

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Gammadata. (n.d.). Tips for ATR Sampling.

- Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- Anton Paar. (n.d.). Attenuated total reflectance (ATR). Anton Paar Wiki.

- JoVE. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides.

- Supporting Information for publications. (Various years).

- MDPI. (2021). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.

- Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 13C-nmr Chemical Shifts of 1, 2, and 3. Download Table.

- RSC Publishing. (2018). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers.

- MDPI. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives.

- University of Puget Sound. (n.d.). 13C-NMR.

- GNPS. (2020). GNPS Library Spectrum CCMSLIB00005727342.

- NFDI4Chem Search Service. (2023). mass spectrometry (MS) - Dataset.

- PubMed. (2010).

- ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.

- RSC Publishing. (2014). Palladium-Catalyzed Oxidative C–O Cross-Coupling of Ketene Dithioacetals and Carboxylic Acid.

- The Royal Society of Chemistry. (2013). Supplementary Information.

- MDPI. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- RSC Publishing. (2016). Fragmentation reactions using electrospray ionization mass spectrometry...

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- ChemicalBook. (n.d.). 1,3-DITHIOLANE(4829-04-3) 1H NMR spectrum.

- NFDI4Chem Search Service. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR).

- ChemicalBook. (n.d.). Acetic acid(64-19-7) 1H NMR spectrum.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- NIST. (n.d.). Acetic acid. NIST WebBook.

- ResearchGate. (2008). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides.

- ChemRxiv. (2021). A Convenient Synthesis of Dithiolane and Benzyloximates Derivatives for Ligand Studies.

- University of Windsor. (n.d.). Mass Spectrometry and Free Radicals.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities... Organometallics.

- ResearchGate. (2024). Composition of acetic acid determined by IR spectroscopy.

- PubChem. (n.d.). 2-(1,2-Dithiolan-3-YL)acetic acid.

- RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives.

- ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Download Scientific Diagram.

Sources

- 1. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. fiveable.me [fiveable.me]

- 7. 1,3-DITHIOLANE(4829-04-3) 1H NMR spectrum [chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. gammadata.se [gammadata.se]

- 11. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. kgroup.du.edu [kgroup.du.edu]

- 17. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide on the Health and Safety of (1,3-Dithiolan-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Inferred Hazard Profile

(1,3-Dithiolan-2-yl)acetic acid is an organic compound featuring a carboxylic acid group attached to a 1,3-dithiolane ring. Due to the lack of specific toxicological data, a comprehensive risk assessment must be based on its constituent parts.

-

Carboxylic Acid Group: Carboxylic acids, as a class, can be corrosive and may cause irritation to the skin and eyes.[1] The acidity of the compound suggests that it should be handled with appropriate protective measures to prevent direct contact. Vapors, if generated, could also be irritating to the respiratory tract.[1]

-

Dithiolane Ring: The 1,3-dithiolane core is a sulfur-containing heterocycle. A closely related compound, Ethyl 1,3-dithiolane-2-carboxylate, is not classified as a hazardous substance.[2] This suggests that the dithiolane ring itself may have a low toxicity profile. However, upon combustion, sulfur-containing compounds can produce hazardous sulfur oxide gases.

Inferred Hazard Classification: Based on the available information, (1,3-Dithiolan-2-yl)acetic acid should be treated as a potential skin and eye irritant. The GHS hazard statements for a related compound, 2-(1,2-Dithiolan-3-yl)acetic acid, include "Harmful if swallowed" and "Harmful in contact with skin". While not the same molecule, this suggests a degree of caution is warranted.

Prudent Handling and Storage Protocols

Given the limited specific data, a conservative approach to handling and storage is recommended.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

-

Avoid direct contact with skin and eyes by using appropriate personal protective equipment (see Section 3).

-

Prevent the formation of dust or aerosols.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated place away from direct sunlight.

-

Store separately from strong oxidizing agents, bases, and incompatible materials.[3] Carboxylic acids can react with bases in a neutralization reaction.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with chemicals of unknown toxicity.

| Protection Type | Recommended Equipment | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which are particularly sensitive to acidic compounds. |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |

| Body Protection | A standard laboratory coat. | To protect clothing and underlying skin from accidental splashes. |

| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols are generated. | To prevent inhalation of potentially irritating vapors or aerosols. |

First Aid and Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4]

Fire Fighting Measures:

-

Extinguishing Media: Use a fire extinguisher appropriate for surrounding materials, such as dry chemical, carbon dioxide, or foam.

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and sulfur oxides.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.

Accidental Release Measures:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal in accordance with local regulations.

Toxicological Profile

There is no specific toxicological data available for (1,3-Dithiolan-2-yl)acetic acid. The related compound, Ethyl 1,3-dithiolane-2-carboxylate, is not considered hazardous.[2] Another similar compound, 2-(1,2-Dithiolan-3-yl)acetic acid, is classified as harmful if swallowed or in contact with skin. Due to this conflicting information on related structures, it is prudent to assume a degree of toxicity and handle the compound accordingly.

Visualized Safety Workflows

Caption: General Laboratory Safety Workflow for Chemicals with Limited Data.

Caption: Emergency Response Decision Tree for Accidental Exposure.

References

-

Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. [Link]

-

The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

Sources

Methodological & Application

Application Note & Protocol: Leveraging (1,3-Dithian-2-yl) Intermediates for Aldehyde Synthesis via Umpolung Reactivity

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: The synthesis of aldehydes is a cornerstone of organic chemistry, providing critical intermediates for constructing complex molecular architectures. This guide provides an in-depth exploration of the Corey-Seebach reaction, a powerful strategy that utilizes the "umpolung" or polarity inversion of the carbonyl carbon. By converting an aldehyde into a 1,3-dithiane, the normally electrophilic carbonyl carbon is transformed into a potent nucleophile—an acyl anion equivalent. This document details the mechanistic underpinnings, provides validated step-by-step protocols for the formation, alkylation, and deprotection of dithiane intermediates, and offers expert insights into optimizing this versatile synthetic transformation.

The Principle of Umpolung: Inverting Carbonyl Reactivity

In standard organic synthesis, the carbonyl carbon of an aldehyde is inherently electrophilic due to the electronegativity of the oxygen atom. It readily reacts with nucleophiles. The concept of Umpolung (a German term for "polarity inversion") provides a strategic advantage by reversing this innate reactivity.[1][2] The Corey-Seebach reaction is the quintessential example of this principle, employing 1,3-dithianes as a "masked" acyl anion that can attack a wide range of electrophiles.[1][3][4]

The journey from a starting aldehyde to a new, more complex aldehyde or ketone involves three key stages:

-

Protection & Polarity Inversion: A starting aldehyde is converted into a cyclic thioacetal (a 1,3-dithiane), rendering the C2 proton acidic.

-

Nucleophilic Attack (C-C Bond Formation): Deprotonation of the dithiane with a strong base generates a potent carbon nucleophile, which is then reacted with an electrophile.

-

Deprotection: The dithiane is hydrolyzed to unveil the final carbonyl product.

The acidity of the C2 proton in a 1,3-dithiane (pKa ≈ 31) is a direct result of the adjacent sulfur atoms, which can stabilize the resulting carbanion through their polarizability and the availability of d-orbitals.[1][5] This stabilization is significantly greater than that provided by oxygen in an analogous 1,3-dioxane, making the dithiane uniquely suited for deprotonation and subsequent nucleophilic reactions.[6]

Reaction Mechanism Overview

The overall transformation can be visualized as a sequence of protection, activation, alkylation, and deprotection.

Caption: The Corey-Seebach reaction workflow.

Detailed Experimental Protocols

The following protocols provide a robust framework for synthesizing a new aldehyde starting from formaldehyde, which generates the unsubstituted 1,3-dithiane, followed by alkylation and deprotection.

Overall Workflow

Caption: High-level experimental workflow.

Protocol 1: Synthesis and Alkylation of 1,3-Dithiane

This protocol is divided into two parts: the initial formation of the unsubstituted 1,3-dithiane from a formaldehyde equivalent and its subsequent lithiation and alkylation.

Part A: Synthesis of 1,3-Dithiane

This procedure is adapted from established methods for thioacetal formation.[7]

| Reagents & Materials | Amount | Molar Eq. | Notes |

| 1,3-Propanedithiol | 3.2 g (3.0 mL) | 1.0 | Caution: Pungent odor. Handle in a fume hood. |

| Dimethoxymethane (Methylal) | 2.5 g (2.9 mL) | 1.1 | Formaldehyde equivalent. Less hazardous than formalin. |

| Boron trifluoride etherate (BF₃·OEt₂) | 3.6 mL | ~0.1 | Lewis acid catalyst. Handle with care (corrosive). |

| Chloroform (anhydrous) | ~600 mL | - | Solvent. |

| Acetic Acid (glacial) | 7.2 mL | - | Co-solvent.[8][9] |

Procedure:

-

To a 1-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add BF₃·OEt₂ (3.6 mL), glacial acetic acid (7.2 mL), and chloroform (120 mL).

-

Heat the mixture to a vigorous reflux with stirring.

-

In the dropping funnel, prepare a solution of 1,3-propanedithiol (3.0 mL) and dimethoxymethane (2.9 mL) in 450 mL of chloroform.

-

Add the dithiol solution dropwise to the refluxing mixture over approximately 8 hours. Causality: Slow addition is crucial to prevent the formation of polymeric side products.[7]

-

After the addition is complete, cool the reaction mixture to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with water (4 x 80 mL), 10% aqueous KOH (2 x 120 mL), and finally water (2 x 80 mL).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from hot methanol. Cool to -20°C overnight to maximize crystal formation. Collect the colorless crystals by filtration. Expected yield: 80-86%.

Part B: Lithiation and Alkylation (Example: Synthesis of 2-Benzyl-1,3-dithiane)

| Reagents & Materials | Amount | Molar Eq. | Notes |

| 1,3-Dithiane | 1.20 g | 1.0 | From Part A. |

| n-Butyllithium (n-BuLi) | 4.4 mL (1.1 eq) | 1.1 | 2.5 M solution in hexanes. Pyrophoric! Handle under inert atmosphere. |

| Benzyl bromide | 1.88 g (1.3 mL) | 1.1 | Electrophile. Lachrymatory. |

| Tetrahydrofuran (THF), anhydrous | 40 mL | - | Solvent. Must be dry. |

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 1,3-dithiane (1.20 g) in anhydrous THF (40 mL) in a flame-dried flask.

-

Cool the solution to -30°C in a dry ice/acetone bath. Causality: Low temperature is required to control the exothermic reaction with n-BuLi and prevent side reactions.[1]

-

Slowly add n-BuLi solution (4.4 mL) dropwise via syringe. A milky white precipitate of the lithium salt should form. Stir for 1-2 hours at this temperature.

-

Add benzyl bromide (1.3 mL) dropwise. The precipitate should dissolve.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding 20 mL of water. Transfer to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-benzyl-1,3-dithiane as a white solid.

Protocol 2: Deprotection to Form the Target Aldehyde (Phenylacetaldehyde)

The hydrolysis of the highly stable dithiane group is a critical step.[1] While classic methods use toxic mercury salts, modern, milder alternatives are often preferred. Both are presented here.

Method A: Mercury(II) Chloride-Mediated Deprotection

| Reagents & Materials | Amount | Molar Eq. | Notes |

| 2-Benzyl-1,3-dithiane | 2.10 g | 1.0 | From Protocol 1B. |

| Mercury(II) Chloride (HgCl₂) | 5.97 g | 2.2 | Highly Toxic! Handle with extreme caution and appropriate PPE. |

| Calcium Carbonate (CaCO₃) | 2.20 g | 2.2 | Acid scavenger. |

| Acetonitrile | 40 mL | - | Solvent. |

| Water | 10 mL | - |

Procedure:

-

Dissolve 2-benzyl-1,3-dithiane (2.10 g) in a mixture of acetonitrile (40 mL) and water (10 mL).

-

Add mercury(II) chloride (5.97 g) and calcium carbonate (2.20 g). Causality: CaCO₃ is added to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Cool the mixture and filter through a pad of Celite to remove the mercury salts precipitate. Wash the pad with acetonitrile.

-

Work-up: Concentrate the filtrate. Partition the residue between water and diethyl ether. Extract the aqueous layer with more ether.

-

Combine organic layers, wash with saturated ammonium acetate, then brine. Dry over MgSO₄, filter, and carefully concentrate to yield crude phenylacetaldehyde. Note: The product aldehyde may be volatile.

Method B: Mercury-Free Deprotection with Iodine & H₂O₂ [10]

| Reagents & Materials | Amount | Molar Eq. | Notes |

| 2-Benzyl-1,3-dithiane | 2.10 g | 1.0 | From Protocol 1B. |

| Iodine (I₂) | 0.13 g | 0.05 | Catalyst. |

| Hydrogen Peroxide (H₂O₂) | 3.4 mL | 3.0 | 30% aqueous solution. Oxidant. |

| Sodium Dodecyl Sulfate (SDS) | 0.29 g | 0.1 | Surfactant for aqueous micellar system. |

| Water | 50 mL | - | Solvent. |

Procedure:

-

In a flask, combine 2-benzyl-1,3-dithiane (2.10 g), iodine (0.13 g), and SDS (0.29 g) in 50 mL of water.

-

Stir the mixture vigorously at room temperature.

-

Add 30% H₂O₂ (3.4 mL) dropwise.

-

Continue stirring at room temperature, monitoring the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting phenylacetaldehyde by column chromatography if necessary.

Scientific Integrity: Causality and Optimization

-

Why 1,3-Propanedithiol? While 1,2-ethanedithiol can be used to form 1,3-dithiolanes, 1,3-dithianes derived from 1,3-propanedithiol are generally more stable and less prone to fragmentation upon lithiation.[1]

-

Temperature Control: The lithiation step is highly exothermic. Maintaining temperatures between -78°C and -30°C is critical. If the temperature rises too high, the n-BuLi can react with the THF solvent or undergo other side reactions.

-

Deprotection Challenges: The exceptional stability of the dithiane group is both an advantage (as a protecting group) and a challenge.[11] The choice of deprotection agent is critical and substrate-dependent.

-

Mercury(II) salts are highly effective due to the high affinity of Hg²⁺ for sulfur, but their extreme toxicity necessitates strict handling protocols and waste disposal procedures.

-

Oxidative methods (e.g., using IBX, H₂O₂/I₂, or N-bromosuccinimide) are excellent alternatives that avoid heavy metals.[10][12] These methods are often chemoselective and can be performed under neutral or mild conditions.

-

Acidic hydrolysis using reagents like polyphosphoric acid can also be effective for certain substrates.[13]

-

| Deprotection Method | Reagents | Pros | Cons |

| Mercury(II) Based | HgCl₂/CaCO₃, Hg(NO₃)₂ | High yielding, reliable, well-established.[14] | Extremely toxic, hazardous waste. |

| Iodine/Oxidant | I₂/H₂O₂, IBX | Mercury-free, mild conditions, good yields.[10][12] | May not work for all substrates, potential for over-oxidation. |

| Acid-Catalyzed | Polyphosphoric Acid/HOAc | Inexpensive, avoids heavy metals.[13] | Requires heating, may not be suitable for acid-sensitive substrates. |

Safety and Handling

-

1,3-Propanedithiol: Possesses a strong, unpleasant odor. All manipulations should be conducted in a well-ventilated chemical fume hood.

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Mercury(II) Salts: Highly toxic and environmental pollutants. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and ensure proper waste disposal procedures are followed.

-

Solvents & Reagents: Chloroform is a suspected carcinogen. Glacial acetic acid and BF₃·OEt₂ are corrosive.[8][9][15] Handle all chemicals with appropriate care and consult their Safety Data Sheets (SDS).

References

- Corey–Seebach reaction - Wikipedia.

-

Corey-Seebach Reaction - Organic Chemistry Portal. [Link]

-

Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC. [Link]

-

The Corey-Seebach Reagent in the 21st Century: A Review - PMC. [Link]

-

The Corey-Seebach Reagent in the 21st Century: A Review - ResearchGate. [Link]

-

Synthesis of 1,3-dithianes. UMPOLUNG reactions. [Link]

-

Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]

-

Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN - ChemRxiv. [Link]

-

Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. [Link]

-

A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System | Request PDF - ResearchGate. [Link]

-

Umpolung Reactions in Organic Synthesis | PDF | Aldehyde - Scribd. [Link]

-

Chemistry of 1,3-Dithiane | PDF | Chemical Reactions - Scribd. [Link]

-

1,3-Dithiane as acyl anion equivalent in umpolung chemistry - YouTube. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. [Link]

-

Material Safety Data Sheet - Acetic Acid, Glacial. [Link]

-

SAFETY DATA SHEET - INEOS Group (Acetic Acid Solutions). [Link]

-

1,3-dithiane - Organic Syntheses Procedure. [Link]

-

The role of 1,3-dithianes in natural product synthesis - University of Windsor. [Link]

Sources

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uwm.edu [uwm.edu]

- 9. quickzyme.com [quickzyme.com]

- 10. researchgate.net [researchgate.net]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ineos.com [ineos.com]

using (1,3-Dithiolan-2-yl)acetic acid as a building block in total synthesis

Application Note: Strategic Utilization of (1,3-Dithiolan-2-yl)acetic Acid in Total Synthesis

Executive Summary

(1,3-Dithiolan-2-yl)acetic acid acts as a bifunctional building block, bridging the gap between stable carboxylic acid chemistry and labile aldehyde reactivity. Structurally, it consists of a carboxylic acid tail and a 1,3-dithiolane head—a robust protecting group for the formyl moiety.

This application note details the use of this molecule as a masked formyl acetate equivalent . It allows researchers to introduce a three-carbon unit (

Key Applications:

-

Peptidomimetics: Introduction of aldehyde handles for backbone modification.

-

Total Synthesis: Construction of polyketide fragments or beta-lactam precursors.

-

Bioconjugation: Stable linkers that can be chemically cleaved or activated.

Chemical Profile & Strategic Advantage

Molecule: (1,3-Dithiolan-2-yl)acetic acid Functional Role: Masked 3-oxopropanoic acid (Formyl acetic acid).

Why use the 1,3-Dithiolane moiety?

Unlike its oxygenated counterparts (1,3-dioxolanes), the 1,3-dithiolane ring offers orthogonal stability:

-

Acid Stability: It is significantly more stable to Brønsted acids. It survives conditions like TFA/DCM (used for Boc-deprotection) or HCl/Dioxane, which would hydrolyze an acetal.

-